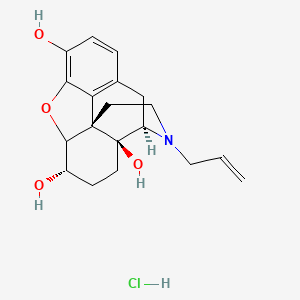

6alpha-Naloxol Hydrochloride

Description

Contextualization within Opioid Antagonist Research

Within the broader landscape of opioid antagonist research, 6alpha-naloxol hydrochloride serves as a critical point of comparison to its parent compound, naloxone (B1662785). While both are opioid antagonists, meaning they block the effects of opioids, they exhibit different potencies and in vivo activities. nih.gov The study of 6alpha-naloxol helps to illuminate the structure-activity relationships of opioid antagonists and provides insights into how metabolic conversion can alter the pharmacological effects of a drug. Research focusing on this compound aids in understanding the spectrum of activities within the opioid antagonist class, from potent inverse agonists to more neutral antagonists. researchgate.net This contextualization is crucial for the development of novel therapeutic agents with more targeted effects.

Historical Perspective of its Discovery and Early Characterization

The discovery of 6alpha-naloxol is intrinsically linked to the metabolic studies of naloxone. Early research in the 1970s focused on identifying the byproducts of naloxone metabolism in humans. A pivotal study published in 1971 reported the identification of 6alpha-naloxol as a metabolite of naloxone in human urine, marking its initial discovery. musechem.com Subsequent characterization studies in the following years began to delineate its pharmacological properties. For instance, research in 1976 investigated the enzymatic pathways responsible for the stereoselective reduction of naloxone to its 6-hydroxy metabolites, including 6alpha-naloxol, in different species. nih.gov These early investigations established 6alpha-naloxol as a biologically active metabolite and laid the groundwork for its use as a research tool to probe the opioid system.

Significance of 6alpha-Stereoisomerism in Opioid Pharmacology Research

Detailed Research Findings

Comparative in vivo Potency in Precipitating Opioid Withdrawal

Research has demonstrated a significant difference in the in vivo potency of this compound compared to naloxone in precipitating withdrawal symptoms in morphine-dependent subjects. The following table summarizes the findings from a study that used the suppression of operant responding for food reward as an index of withdrawal in rats.

| Condition | Relative Potency (Naloxone vs. 6alpha-Naloxol) | Time Post-Antagonist Administration |

|---|---|---|

| Morphine-Naïve | 5-fold more potent | Entire 30 min session |

| Single or Repeat Morphine Pretreatment | 65-fold more potent | Entire 30 min session |

| Single or Repeat Morphine Pretreatment | ~100-fold more potent | Early Phase (5-15 min) |

| Single or Repeat Morphine Pretreatment | 9-fold more potent | Late Phase (25-35 min) |

These findings highlight that the relative potency of naloxone to 6alpha-naloxol is not fixed but varies depending on the history of morphine exposure and the time elapsed after administration. nih.gov The potency difference is most pronounced in the early phase after administration in morphine-pretreated subjects, suggesting a potential delay in the onset of action of 6alpha-naloxol at central nervous system opioid receptors. nih.govnih.gov

Opioid Receptor Binding Affinity

The interaction of this compound with opioid receptors has been characterized through in vitro binding assays. While it acts as an antagonist, its affinity for the different opioid receptor subtypes is a key aspect of its pharmacological profile.

| Compound | μ-Opioid Receptor (Ki) | δ-Opioid Receptor Affinity | κ-Opioid Receptor Affinity |

|---|---|---|---|

| 6alpha-Naloxol | 0.63 nM | Approximately the same as naloxone | Data not widely reported |

| Naloxone | Data varies across studies | Approximately the same as 6alpha-naloxol | Data varies across studies |

It has been reported that 6alpha-naloxol exhibits a high affinity for the μ-opioid receptor, with a Ki value of 0.63 nM. Furthermore, it is suggested to have a binding affinity for both μ- and δ-opioid receptors that is approximately the same as that of naloxone. caymanchem.combiomol.com The precise comparative Ki values for naloxone can vary between studies, but the data indicates that 6alpha-naloxol is a potent ligand at the primary site of action for many clinically used opioids.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H24ClNO4 |

|---|---|

Molecular Weight |

365.8 g/mol |

IUPAC Name |

(4R,4aS,7S,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |

InChI |

InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17?,18-,19+;/m0./s1 |

InChI Key |

VFEZXRHXAKHILC-LZVWBMNRSA-N |

Isomeric SMILES |

C=CCN1CC[C@]23C4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |

Canonical SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of 6alpha Naloxol Hydrochloride

Chemical Synthesis Pathways

The conversion of the 6-keto group in the parent Naloxone (B1662785) molecule to a hydroxyl group is the central transformation in producing 6alpha-Naloxol. The spatial orientation of this hydroxyl group, either alpha (axial) or beta (equatorial), defines the final product and its properties.

The most straightforward method to produce 6alpha-Naloxol is the direct reduction of the C6-ketone of Naloxone. This approach typically utilizes hydride-reducing agents.

The reduction of Naloxone with sodium borohydride (B1222165) (NaBH₄) has been shown to produce a mixture of the 6alpha- and 6beta-hydroxy epimers. nih.gov Research indicates that this reduction consistently favors the formation of the alpha epimer, yielding an approximate 85:15 ratio of α-naloxol to β-naloxol. nih.gov

Controlling the reaction temperature is a key strategy for optimizing stereoselectivity in direct reductions. For reductions of 6-keto morphinans, lower temperatures generally improve the ratio in favor of the 6α-hydroxy epimer. google.com For instance, epimeric ratios as high as 99:1 (6α:6β) can be achieved at temperatures below -20°C. google.com However, as the temperature increases, this selectivity erodes, leading to a higher proportion of the undesired 6β-hydroxy epimer. google.com

To overcome the stereoselectivity challenges of direct reduction, multi-step synthetic routes involving the use of protecting groups have been developed. These strategies temporarily block reactive sites on the Naloxone molecule to direct the chemical transformation more precisely.

A highly effective strategy for improving stereoselectivity involves the protection of the C3 phenolic hydroxyl group of Naloxone before the reduction step. acs.orgresearchgate.net The methoxyethoxymethyl (MEM) group is a commonly used protecting group for this purpose. acs.org The protection is typically achieved by reacting Naloxone with MEM chloride in the presence of a suitable base, such as N,N'-diisopropylethylamine (DIPEA). acs.org

| Base | Reaction Time (h) | Purity by HPLC (%) |

|---|---|---|

| Triethylamine | 14 | 92.3 |

| Pyridine | 16 | 91.5 |

| N,N'-Diisopropylethylamine (DIPEA) | 10 | 95.5 |

Once the 3-O-MEM Naloxone intermediate is formed, the C6-ketone is reduced. The use of a bulky reducing agent, such as Lithium Tri-tert-butoxyaluminum Hydride (LTBA), is critical at this stage. acs.org The steric hindrance of the LTBA reagent favors hydride delivery from the equatorial face, resulting in the preferential formation of the axial 6alpha-hydroxy group. This protected intermediate strategy has been shown to achieve excellent stereoselectivity, with the 6alpha-epimer being formed in over 99% purity, thus minimizing the formation of the beta-epimer and simplifying purification. acs.org

| Reducing Agent | Equivalents | Solvent | Temperature (°C) | α/β Epimer Ratio |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 1.0 | Methanol (B129727) | 0-5 | 85:15 |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Methanol | 0-5 | 80:20 |

| Lithium Aluminum Hydride (LAH) | 1.0 | THF | -78 | 90:10 |

| Lithium Tri-tert-butoxyaluminum Hydride (LTBA) | 1.3 | Toluene | 0-8 | 99.4:0.3 |

Following the reduction, the MEM protecting group is removed to yield the final 6alpha-Naloxol product.

Recent advancements in synthetic methodology have focused on the use of asymmetric catalysts to achieve high stereoselectivity in the reduction of 6-keto morphinans. google.com Processes utilizing ruthenium, rhodium, or iridium-based asymmetric catalysts with a hydrogen source have been developed. google.com These catalytic systems facilitate the highly selective conversion of the 6-keto moiety to the 6-alpha-hydroxy epimer. Advantageously, these reactions can be effective across a wide range of conditions, and under optimized parameters, they can produce the desired product with an epimeric ratio of 6-alpha to 6-beta greater than 99:1, and in some cases, greater than 99.5:1. google.com This approach avoids the need for protecting groups and offers a more direct and efficient route to high-purity 6alpha-Naloxol for research purposes.

Protected Intermediate Synthetic Routes

Bioconversion and Enzymatic Formation Pathways of 6alpha-Naloxol

The primary route for the formation of 6alpha-naloxol in biological systems is through the metabolic bioconversion of naloxone. This process is an enzymatic reduction of the C6-keto group of the naloxone molecule. The enzymes responsible for this transformation are known as naloxone reductases, which stereospecifically catalyze the reaction to form the 6-alpha-hydroxyl congener. researchgate.net This biotransformation is a significant pathway in the metabolism of naloxone. musechem.com

Identification and Characterization of Naloxone Reductases

Naloxone reductases are enzymes that facilitate the reduction of naloxone. researchgate.netnih.gov Studies have led to the purification and characterization of these enzymes from the soluble fraction of liver homogenates in various species. researchgate.netnih.gov

In rabbit liver, for instance, at least four forms of naloxone reductase have been identified. researchgate.net Two major forms, designated NR1 and NR2, have been purified and shown to be monomeric proteins with similar molecular weights of approximately 35,000-36,000 Da. researchgate.net However, they differ in their isoelectric points (pI), with NR1 being a basic protein. researchgate.net Crucially, these two enzymes exhibit different stereospecificity; NR1 catalyzes the reduction of naloxone specifically to 6alpha-naloxol, while NR2 produces 6beta-naloxol (B163319). researchgate.net

Another related enzyme, morphine 6-dehydrogenase, purified from guinea pig liver, has also been identified as naloxone reductase. researchgate.net This enzyme is a monomeric protein with a molecular weight of 29,000 Da and an isoelectric point of 7.6. researchgate.net It demonstrates the capacity to reduce naloxone to 6alpha-naloxol. researchgate.net

Table 1: Characteristics of Identified Naloxone Reductases

| Enzyme/Source | Type | Molecular Weight (Da) | Isoelectric Point (pI) | Product Stereospecificity |

|---|---|---|---|---|

| Rabbit Liver | NR1 | 35,000 - 36,000 | Basic | 6alpha-Naloxol |

| Rabbit Liver | NR2 | 35,000 - 36,000 | - | 6beta-Naloxol |

| Guinea Pig Liver | Morphine 6-dehydrogenase | 29,000 | 7.6 | 6alpha-Naloxol |

Cofactor Dependencies in Enzymatic Reduction

The enzymatic reduction of naloxone to 6alpha-naloxol is a cofactor-dependent process, primarily utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) in their reduced forms (NADH and NADPH, respectively). researchgate.netnih.gov The efficiency and preference for these cofactors can vary depending on the specific enzyme.

The naloxone reductase identified as morphine 6-dehydrogenase from guinea pig liver can use both NAD and NADP. researchgate.net However, studies on naloxone reductase from guinea pig liver indicate a preference for NADH over NADPH in facilitating the formation of 6alpha-naloxol. In contrast, the enzymes studied in chicken and rabbit liver were found to require NADPH for the reduction of naloxone. nih.gov

Detailed kinetic analyses of a purified naloxone reductase revealed specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for both the substrate (naloxone) and the cofactors. researchgate.net

Table 2: Kinetic Parameters for Naloxone Reductase Cofactors

| Cofactor | Km (µM) | Vmax (units/mg protein) |

|---|---|---|

| NADPH | 6.5 | 1.2 |

| NADH | 2.2 | 0.5 |

Data from a purified naloxone reductase enzyme. researchgate.net

Influence of Substrate and Environmental Factors on Bioconversion

The rate and efficiency of the bioconversion of naloxone to 6alpha-naloxol are influenced by various factors, including the presence of other substrates and inhibitors.

A notable factor is the stimulatory effect of morphine on the metabolism of naloxone. medkoo.com In guinea pigs, the presence of morphine significantly enhances the activity of the reductase enzyme, leading to increased production of 6alpha-naloxol.

Furthermore, different compounds can act as inhibitors, and their effect can vary between species. For the enzymes studied in rabbit and chicken liver, differential sensitivity to inhibitors was observed. nih.gov The rabbit enzyme was found to be more sensitive to inhibition by morphine compared to the chicken enzyme. nih.gov Conversely, the chicken enzyme showed greater sensitivity to inhibition by ketamine than the rabbit enzyme. nih.gov These differences in inhibition profiles further support the existence of distinct naloxone reductase enzymes. nih.gov

Interspecies Variability in Enzymatic Production of 6alpha-Naloxol

Significant interspecies variability exists in the enzymatic production of naloxol (B12781492), particularly concerning the stereochemistry of the resulting alcohol. The relative amounts of the 6-alpha and 6-beta diastereoisomers formed from naloxone reduction differ markedly between species, which indicates that different enzymes are responsible for the biotransformation. nih.gov

Chicken: In chickens, the enzymatic reduction of naloxone almost exclusively yields 6alpha-naloxol. nih.gov

Rabbit: In contrast, rabbits predominantly produce 6beta-naloxol from naloxone. nih.gov Rabbit liver cytosol can produce nearly equal amounts of both 6alpha-naloxol and 6beta-naloxol, which is attributed to the presence of at least four different forms of the reductase enzyme, including the stereospecific NR1 (alpha-producing) and NR2 (beta-producing) forms. researchgate.net

Guinea Pig: Guinea pigs exhibit a greater enzymatic capacity for producing 6alpha-naloxol compared to rats.

This stereoselective difference strongly suggests that the alpha- and beta-hydroxy products are formed by two distinct enzymes with different properties. nih.gov

Table 3: Interspecies Differences in Stereoselective Reduction of Naloxone

| Species | Predominant Metabolite | Key Enzymatic Characteristics |

|---|---|---|

| Chicken | 6alpha-Naloxol | Enzyme requires NADPH; less sensitive to morphine inhibition. nih.gov |

| Rabbit | 6beta-Naloxol | Enzyme requires NADPH; more sensitive to morphine inhibition. nih.gov Contains multiple enzyme forms (NR1, NR2) allowing for production of both epimers. researchgate.net |

| Guinea Pig | 6alpha-Naloxol | Exhibits greater enzymatic capacity for this pathway than rats. |

Molecular and Cellular Mechanisms of Action of 6alpha Naloxol Hydrochloride

Opioid Receptor Interaction Profiles

The interaction of 6alpha-Naloxol Hydrochloride with opioid receptors is characterized by its specific binding affinities and selectivities, which have been elucidated through various in vitro assays. These studies help define its role as an opioid antagonist.

Binding Affinity and Selectivity at Mu-Opioid Receptors

6alpha-Naloxol functions as a neutral antagonist at the mu-opioid receptor (MOR). nih.govucla.eduncats.io This means that it binds to the receptor and blocks it from being activated by agonist molecules, but it does not by itself alter the basal signaling activity of the receptor. nih.gov This is a key distinction from its parent compound, naloxone (B1662785), which can act as an inverse agonist under certain conditions, particularly after prolonged exposure to an agonist like morphine. nih.govucla.edu

Studies have reported that the binding affinity and selectivity of 6alpha-Naloxol for the mu-opioid receptor are similar to those of naloxone itself. ucla.edu However, research on related epimeric compounds suggests that the 6-alpha configuration generally results in a lower binding affinity compared to the corresponding 6-beta epimer. researchgate.net In vivo studies comparing 6alpha-Naloxol to naloxone have shown that naloxone can be between 5-fold and 65-fold more potent depending on the context of prior morphine exposure, which reflects differences in their functional activity at the receptor level. nih.govtargetmol.com

Interactions with Delta- and Kappa-Opioid Receptors

While the primary focus has often been on the mu-opioid receptor, 6alpha-Naloxol also interacts with delta (δ) and kappa (κ) opioid receptors. ncats.io The complete receptor binding profile has been described as not fully characterized in the literature, but evidence points to interactions with these other receptor subtypes. ucla.edu The derivative naloxegol, which is synthesized from alpha-naloxol, shows a high affinity for mu receptors, a moderate-to-high affinity for kappa receptors, and a moderate affinity for delta receptors, suggesting a similar pattern for the parent compound. regulations.gov The binding profile of the closely related metabolite 6beta-naltrexol (B159335) shows a high affinity for MOR, followed by KOR, with a significantly lower affinity for DOR. researchgate.net

Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)

This table presents known binding affinity (Kᵢ) values for the parent compound Naloxone and the related metabolite 6beta-Naltrexol to provide context. The binding profile for 6alpha-Naloxol is described qualitatively based on available literature.

| Compound | Mu (MOR) | Delta (DOR) | Kappa (KOR) |

| Naloxone | 1.2 - 2.6 | 26 | 14 |

| 6beta-Naltrexol | 0.53 | 48 | 6.5 |

| 6alpha-Naloxol | Similar to Naloxone | Interacts with receptor | Interacts with receptor |

| Data for Naloxone and 6beta-Naltrexol adapted from published research. researchgate.net The profile for 6alpha-Naloxol is based on qualitative descriptions in the literature. ucla.eduncats.io |

Competitive Ligand Binding Assays in In Vitro Systems

The binding affinity of this compound at opioid receptors is determined using in vitro competitive ligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of a ligand's ability to bind to a specific receptor.

Radioligand displacement assays are the standard method for determining binding affinity. The procedure involves incubating a preparation of cell membranes containing the opioid receptor of interest (e.g., MOR, DOR, or KOR) with a fixed concentration of a radiolabeled ligand (a "radioligand") that is known to bind to that receptor with high affinity and specificity. nih.gov Unlabeled 6alpha-Naloxol is then added to the incubation mixture in increasing concentrations.

As the concentration of 6alpha-Naloxol increases, it competes with the radioligand for the same binding sites on the receptor. This competition leads to the displacement of the radioligand from the receptor. After the incubation period reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter. The resulting data are plotted as the percentage of radioligand binding versus the concentration of the competing ligand (6alpha-Naloxol).

From the radioligand displacement curve, the IC₅₀ value is determined. The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of 6alpha-Naloxol that is required to displace 50% of the specifically bound radioligand.

While the IC₅₀ value is a useful measure of a drug's potency in a specific experimental setup, the inhibitory constant (Kᵢ) is a more absolute measure of binding affinity that is independent of the assay conditions, such as the concentration of the radioligand used. targetmol.com The Kᵢ is the equilibrium dissociation constant for the inhibitor (6alpha-Naloxol) and represents the concentration at which the inhibitor would occupy 50% of the receptors if no competing ligand were present. targetmol.com It is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kₑ) of the radioligand. A lower Kᵢ value signifies a higher binding affinity of the compound for the receptor.

Receptor Occupancy and Functional Antagonism

Beyond simply binding to opioid receptors, 6alpha-Naloxol acts as a functional antagonist. This means its occupancy of the receptor site effectively blocks the signal transduction that would normally be initiated by an opioid agonist. nih.gov In vivo studies have confirmed this functional antagonism, demonstrating that 6alpha-Naloxol can precipitate withdrawal signs in morphine-dependent subjects by blocking opioid receptors. nih.gov

The compound is specifically characterized as a "neutral antagonist." nih.govucla.edu This is particularly relevant in systems where opioid receptors have become constitutively active, for instance, after chronic exposure to an agonist. In such a state, some receptors signal even in the absence of a bound agonist. An inverse agonist like naloxone can suppress this basal signaling, whereas a neutral antagonist like 6alpha-Naloxol only blocks the receptor from being activated by an agonist and does not affect the basal activity. nih.gov This difference in functional activity is believed to account for the observed differences in potency between naloxone and 6alpha-Naloxol in precipitating withdrawal. nih.govucla.edu The ability of 6alpha-Naloxol to produce a physiological response (i.e., precipitate withdrawal) is direct evidence of its ability to achieve significant receptor occupancy and exert functional antagonism in a biological system.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 6alpha Naloxol Derivatives

Elucidation of Structural Determinants for Opioid Receptor Affinity and Selectivity

The affinity and selectivity of 6alpha-naloxol derivatives for the different opioid receptor subtypes (μ, δ, and κ) are governed by specific structural features of the morphinan (B1239233) skeleton. Key modifications at the C6 position and the N17 substituent have profound effects on the pharmacological profile of these compounds.

The stereochemistry of the hydroxyl group at the C6 position is a critical determinant of opioid receptor affinity and selectivity. The 6-alpha orientation, as seen in 6alpha-naloxol, along with other substituents, influences the binding pocket interactions.

In a study comparing 6α- and 6β-naltrexamine derivatives, which share the same core morphinan structure as naloxol (B12781492) derivatives, significant differences in binding affinities were observed. For instance, the introduction of a bulky N-heterocyclic substituent at the 6α-amino position can lead to high affinity for the μ-opioid receptor (MOR) with remarkable selectivity over the δ (DOR) and κ (κOR) opioid receptors. This suggests that the 6α-position can accommodate specific substitutions that enhance MOR recognition.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 6α- and 6β-Naltrexamine Derivatives

| Compound | Linkage | R | Ki (nM) MOR | Ki (nM) DOR | Ki (nM) KOR | MOR Selectivity (DOR/MOR) | MOR Selectivity (KOR/MOR) |

| 5 | 6α | Naphthyl | 0.37 ± 0.05 | 261 ± 33 | 57.3 ± 7.8 | 705 | 155 |

| 6 | 6β | Naphthyl | 0.20 ± 0.03 | 11.8 ± 1.5 | 1.85 ± 0.25 | 59 | 9 |

| 8 | 6α | Isoquinolyl | 0.55 ± 0.07 | 120 ± 15 | 27.2 ± 3.5 | 218 | 49 |

| 9 | 6β | Isoquinolyl | 0.22 ± 0.03 | 14.5 ± 1.9 | 2.11 ± 0.28 | 66 | 10 |

| Naltrexone (B1662487) | - | - | 0.25 ± 0.03 | 2.3 ± 0.3 | 0.8 ± 0.1 | 9 | 3 |

Data derived from a study on N-heterocyclic substituted naltrexamine derivatives. This interactive table allows for sorting and filtering of the data.

The substituent on the nitrogen atom at position 17 is a well-established determinant of the agonist versus antagonist activity of morphinans. For a compound to exhibit antagonist properties, a substituent larger than a methyl group is generally required.

In the case of 6alpha-naloxol, the N-allyl group is crucial for its antagonist activity. Structure-activity relationship studies on a wide range of opioid ligands have consistently shown that the presence of an N-allyl or N-cyclopropylmethyl group confers antagonist properties. These larger, conformationally flexible groups are thought to induce a conformational change in the receptor that is incompatible with signal transduction, thereby blocking the effects of opioid agonists.

While specific systematic studies on varying the N-substituent of 6alpha-naloxol itself are limited in the publicly available literature, the extensive body of research on related morphinans, such as naloxone (B1662785) and naltrexone, provides strong evidence for the role of the N17-substituent. Replacing the N-allyl group with a smaller alkyl group, such as a methyl group, would be expected to shift the pharmacological profile towards agonism. Conversely, the introduction of other N-substituents could modulate the antagonist potency and receptor selectivity profile.

Design and Synthesis of Novel 6alpha-Naloxol Analogs as Pharmacological Probes

The rational design and synthesis of novel 6alpha-naloxol analogs are driven by the need for more selective and potent pharmacological tools to probe the intricacies of the opioid system. These efforts involve modifications to the core structure and the development of specialized derivatives for research purposes.

Modifications of the morphinan core of 6alpha-naloxol can be strategically employed to enhance its properties as a pharmacological probe. One approach involves the introduction of various substituents at the C6 position. As demonstrated with related naltrexamine derivatives, the attachment of bulky heterocyclic moieties can significantly enhance μ-opioid receptor selectivity. nih.gov The synthesis of such analogs typically starts from a readily available precursor like naltrexone. nih.gov The C6-keto group of naltrexone can be stereoselectively reduced to the 6α-hydroxyl group, which can then be further functionalized.

Another strategy involves modifications at other positions of the morphinan skeleton, such as the C14-hydroxyl group or the aromatic A-ring. While these modifications have been more extensively studied in other opioid series, the principles can be applied to the 6alpha-naloxol scaffold to fine-tune receptor affinity and selectivity. The goal of these modifications is often to create ligands that can help to map the binding pocket of the opioid receptors and to understand the specific interactions that govern ligand recognition and function.

To enhance the utility of 6alpha-naloxol as a research tool, conjugates and prodrugs can be developed. These derivatives can be designed to have improved pharmacokinetic properties, to be targeted to specific tissues, or to be used in specialized assay formats.

Prodrug strategies often involve the esterification of the hydroxyl groups to increase lipophilicity and improve membrane permeability. For instance, amino acid ester prodrugs of the related compound 6-β-naltrexol have been synthesized to enhance transdermal delivery. A similar approach could be applied to 6alpha-naloxol, where the 6α-hydroxyl or the phenolic 3-hydroxyl group could be masked with a promoiety that is cleaved in vivo to release the active antagonist.

Conjugation of 6alpha-naloxol to other molecules can also create valuable research probes. For example, biotinylated or fluorescently labeled derivatives could be synthesized for use in binding assays and imaging studies. These conjugates would allow for the visualization and quantification of opioid receptor expression and distribution in various tissues and cellular preparations. The synthesis of such conjugates requires careful selection of the attachment point on the 6alpha-naloxol molecule to ensure that the modification does not significantly impair its receptor binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Opioid Antagonists

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on 6alpha-naloxol derivatives are not extensively reported, the principles and methodologies have been widely applied to the broader class of opioid antagonists.

These studies typically involve the calculation of a variety of molecular descriptors for a set of compounds with known opioid receptor binding affinities or antagonist potencies. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity. For opioid antagonists, QSAR studies have often highlighted the importance of steric and electronic properties in determining receptor affinity and selectivity. For example, the size and shape of the N-substituent and the electronic nature of substituents on the aromatic ring have been shown to be critical. These models can guide the design of new 6alpha-naloxol derivatives with improved pharmacological profiles.

Predictive Modeling for Ligand-Receptor Interactions

Predictive modeling plays a pivotal role in modern drug discovery by enabling the computational assessment of ligand-receptor interactions, thereby guiding the synthesis of novel compounds with enhanced properties. For 6alpha-naloxol derivatives, various computational techniques can be employed to predict their binding affinities and functional activities at opioid receptors.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of opioid receptor antagonists to correlate the three-dimensional properties of molecules with their biological activities. researchgate.net Such models can help identify the key steric and electrostatic features of 6alpha-naloxol derivatives that govern their interaction with the receptor.

Molecular docking simulations are another powerful tool for predicting the binding modes of 6alpha-naloxol derivatives within the opioid receptor binding sites. These simulations can provide insights into the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). For instance, molecular modeling studies of the mu, delta, and kappa opioid receptors have helped to identify key residues involved in direct ligand interaction. nih.gov By understanding these interactions, medicinal chemists can design modifications to the 6alpha-naloxol structure to enhance binding affinity and selectivity.

Machine learning and deep learning techniques are increasingly being used to develop predictive models for opioid receptor binding. nih.gov These models can be trained on large datasets of known opioid ligands and their corresponding biological activities to learn complex structure-activity relationships. Such models could be applied to virtually screen libraries of 6alpha-naloxol derivatives to identify promising candidates for synthesis and experimental testing. nih.gov

Theoretical Frameworks for Opioid Ligand Design

The design of novel opioid ligands, including derivatives of 6alpha-naloxol, is guided by several theoretical frameworks that have evolved from decades of research in opioid pharmacology.

The "message-address" concept is a prominent framework that posits that an opioid ligand consists of a "message" component that elicits the biological effect (agonism or antagonism) and an "address" component that confers selectivity for a particular opioid receptor subtype. In the context of 6alpha-naloxol, the core morphinan scaffold can be considered part of the "message," while modifications at positions such as C-6 can be viewed as part of the "address," influencing receptor selectivity. The functional activity of a ligand can be influenced by the type of allosteric interactions with the opioid receptor. nih.gov

The concept of functional selectivity or biased agonism is another critical theoretical framework. It recognizes that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of certain downstream signaling pathways over others. The design of biased agonists is a major goal in modern opioid research, as it holds the promise of separating the therapeutic effects of opioids from their undesirable side effects. By modifying the structure of 6alpha-naloxol, it may be possible to develop biased ligands that, for example, preferentially activate G-protein signaling pathways over β-arrestin pathways.

Finally, the increasing availability of high-resolution crystal structures of opioid receptors provides an invaluable theoretical and practical framework for ligand design. These structures offer a detailed view of the receptor's binding pocket, allowing for structure-based drug design approaches. By using the crystal structure as a template, medicinal chemists can rationally design 6alpha-naloxol derivatives that fit optimally into the binding site and make specific, favorable interactions with the receptor.

Preclinical Research Applications and Pharmacological Characterization in Non Human Models

In Vitro Pharmacological Characterization in Cellular Systems

In vitro studies provide a foundational understanding of a compound's direct interaction with its molecular target, free from the complexities of a whole biological system. For 6alpha-Naloxol, these investigations have centered on its binding to opioid receptors and its influence on their signaling pathways.

Receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. Studies have indicated that 6alpha-Naloxol, an active metabolite of naloxone (B1662785), demonstrates a binding affinity for mu (µ) and delta (δ) opioid receptors that is comparable to that of naloxone itself. caymanchem.com This suggests that the structural modification from a ketone group in naloxone to a hydroxyl group in 6alpha-Naloxol does not significantly alter its ability to bind to these primary opioid receptor subtypes. caymanchem.com

| Compound | Target Receptors | Relative Binding Affinity |

|---|---|---|

| 6alpha-Naloxol Hydrochloride | µ-opioid, δ-opioid | Approximately the same as Naloxone |

| Naloxone | µ-opioid, δ-opioid | Reference Compound |

Beyond simple binding, the functional activity of a ligand at the receptor is a critical aspect of its pharmacological profile. Opioid receptors, like many G-protein-coupled receptors, can exhibit a baseline level of signaling activity even in the absence of an agonist (a phenomenon known as constitutive activity or basal signaling). nih.gov Research suggests a significant functional difference between naloxone and 6alpha-Naloxol at this level. nih.gov

Naloxone is often characterized as an "inverse agonist," meaning it not only blocks the action of agonists but also suppresses this basal signaling activity of the receptor. nih.govnih.gov In contrast, 6alpha-Naloxol is considered a "neutral antagonist." nih.gov A neutral antagonist effectively blocks the receptor to prevent an agonist from binding and eliciting a response, but it does not alter the receptor's basal signaling activity. nih.gov This distinction is significant, as the inverse agonism of naloxone may contribute to its potent ability to precipitate withdrawal in opioid-dependent systems, a phenomenon potentially linked to the suppression of an elevated level of basal signaling induced by chronic agonist exposure. nih.gov

In Vivo Research Models for Investigating Antagonist Properties

In vivo studies are essential for understanding how a compound behaves in a complete, living organism, providing insights into its potency, efficacy, and duration of action.

The antagonist properties of this compound have been investigated in rodent models. Specifically, male Wistar rats have been utilized in studies assessing the compound's ability to precipitate opioid withdrawal. nih.gov In these models, animals are trained to perform specific tasks, such as lever pressing for a food reward (operant conditioning). nih.gov The disruption of this learned behavior following the administration of an antagonist in a morphine-dependent animal serves as a quantifiable index of withdrawal severity. nih.gov This methodology allows for a detailed characterization of the antagonist's potency under various conditions, such as in opioid-naïve versus opioid-dependent states. nih.govnih.gov

Direct comparisons with the reference antagonist naloxone have revealed significant differences in in vivo potency that are dependent on the physiological state of the animal. nih.govnih.gov In morphine-naïve rats, naloxone was found to be only five times more potent than 6alpha-Naloxol in suppressing operant responding. nih.govnih.gov However, in a state of acute morphine dependence (following a single or repeat pretreatment with morphine), the potency difference increased dramatically, with naloxone being 65 times more potent than 6alpha-Naloxol when measured over a 30-minute session. nih.govnih.gov This suggests that the inverse agonist properties of naloxone may play a more substantial role in its functional potency in a state of opioid dependence compared to the neutral antagonist activity of 6alpha-Naloxol. nih.gov

| Condition | Compound | Relative Potency (vs. 6alpha-Naloxol) |

|---|---|---|

| Morphine-Naïve | Naloxone | ~5-fold more potent |

| Morphine-Naïve | 6alpha-Naloxol | Reference |

| Acute Morphine Dependence | Naloxone | ~65-fold more potent |

| Acute Morphine Dependence | 6alpha-Naloxol | Reference |

Further investigation into the time course of antagonist effects has shown that the relative potency of 6alpha-Naloxol changes significantly over time following administration. nih.gov In morphine-dependent rats, the potency difference between naloxone and 6alpha-Naloxol was most pronounced in the early phase (5-15 minutes post-antagonist injection), where naloxone was over 100 times more potent. nih.govnih.gov

However, in the late phase of testing (25-35 minutes post-injection), this potency difference decreased to just 9-fold, a level comparable to that seen in morphine-naïve animals. nih.govnih.gov During this period, the potency of 6alpha-Naloxol showed a significant, 41- to 56-fold increase from the early to the late phase, while naloxone's potency remained relatively stable. nih.gov This suggests that 6alpha-Naloxol may have a delayed onset of action within the central nervous system, which contributes to its initially lower apparent potency relative to naloxone in precipitating withdrawal. nih.govnih.gov

| Test Phase (Post-Antagonist Injection) | Condition | Naloxone vs. 6alpha-Naloxol Potency Ratio |

|---|---|---|

| Early Phase (5-15 min) | Acute Morphine Dependence | ~100- to 119-fold difference |

| Late Phase (25-35 min) | Acute Morphine Dependence | ~9-fold difference |

| Overall Session | Morphine-Naïve | ~9-fold difference |

Investigation of this compound as a Tool to Understand Opioid Dependence Mechanisms

This compound, as an opioid antagonist, holds potential as a research tool for elucidating the complex neurobiological mechanisms that underpin opioid dependence. The development of opioid dependence is characterized by neuroadaptations in the brain in response to chronic opioid agonist exposure. Antagonists are critical in probing these changes by blocking the action of opioids at their receptors, thereby unmasking the dependent state.

In preclinical research, opioid antagonists are instrumental in studies aimed at understanding the alterations in neurotransmitter systems, intracellular signaling pathways, and gene expression that occur with chronic opioid use. By precipitating withdrawal, antagonists like this compound can be used to investigate the neurochemical cascade that underlies the negative affective state and somatic signs of withdrawal, which are key drivers of continued drug use and relapse.

While the primary literature extensively documents the use of antagonists such as naloxone and naltrexone (B1662487) for these purposes, specific studies focusing on this compound as a tool to investigate the broader molecular and cellular mechanisms of opioid dependence are not as prevalent in publicly accessible research. However, based on its pharmacological profile as an opioid antagonist, it can be inferred that this compound could be employed in non-human models to:

Investigate the role of specific opioid receptor subtypes (mu, delta, and kappa) in the development and expression of opioid dependence.

Explore the neuroanatomical circuits involved in opioid withdrawal by localized administration into specific brain regions.

Serve as a tool in genetic studies, such as in rodent models with specific gene knockouts, to identify the role of particular genes in opioid dependence and withdrawal.

The utility of this compound in such studies would be informed by its specific binding kinetics and potency at the different opioid receptors compared to other more widely studied antagonists.

Behavioral Pharmacology Research in Animal Models

Evaluation of Compound Effects on Conditioned Responses

The evaluation of a compound's effect on conditioned responses is a cornerstone of behavioral pharmacology, providing insights into the rewarding or aversive properties of a substance and its potential to influence learned behaviors associated with drug use. Paradigms such as conditioned place preference (CPP) and conditioned place aversion (CPA) are widely used in animal models to assess these effects.

In the context of opioid research, antagonists are often used to block the rewarding effects of opioids in CPP studies or to induce aversive states in CPA paradigms, particularly in opioid-dependent animals where the antagonist precipitates withdrawal. This induced aversive state can then be associated with a specific environment.

While the use of opioid antagonists like naloxone to induce conditioned place aversion in opioid-dependent rodents is well-documented, specific preclinical studies evaluating the effects of this compound on conditioned responses are not extensively reported in the available scientific literature. Theoretically, due to its opioid antagonist properties, this compound would be expected to induce a conditioned place aversion in opioid-dependent animals by precipitating withdrawal. The magnitude and duration of this effect would likely be related to its potency and pharmacokinetic profile. Further research is needed to specifically characterize the effects of this compound in these behavioral paradigms.

Assessment of Operant Behavior Modulation

Operant conditioning paradigms are crucial in preclinical addiction research to model the voluntary self-administration of drugs and to assess how compounds can modulate motivated behavior. In the context of opioid dependence, the suppression of operant responding for a reward (e.g., food) is a well-established measure of the aversive state produced by precipitated withdrawal.

Research has directly compared the effects of this compound and naloxone on operant behavior in morphine-pretreated rats. In one such study, both compounds produced a dose-dependent suppression of responding for food reward, indicating the precipitation of withdrawal. nih.gov

Interestingly, the relative potency of this compound to naloxone was found to vary with time following administration. Early in the testing session (5-15 minutes post-antagonist), naloxone was significantly more potent than this compound in suppressing operant responding in morphine-pretreated rats. nih.gov However, in the later phase of testing (25-35 minutes post-antagonist), the potency difference between the two compounds decreased substantially. nih.gov This suggests a potential delay in the onset of action or access to central nervous system opioid receptors for this compound compared to naloxone. nih.gov

ED50 Values for Suppression of Operant Responding

The dose of antagonist required to produce a 50% reduction in operant responding (ED50) provides a quantitative measure of potency. The following table summarizes the ED50 values for naloxone and this compound in suppressing operant responding in rats with different morphine pretreatment histories.

| Morphine Pretreatment | Antagonist | ED50 (mg/kg) - Early Phase (5-15 min) | ED50 (mg/kg) - Late Phase (25-35 min) |

|---|---|---|---|

| Single Morphine Injection | Naloxone | 0.04 | 0.03 |

| Single Morphine Injection | This compound | 4.1 | 0.1 |

| Repeat Morphine Injections | Naloxone | 0.02 | 0.02 |

| Repeat Morphine Injections | This compound | 2.8 | 0.05 |

Role in Precipitating Opioid Withdrawal in Experimentally Induced Animal Dependence

The primary and most well-characterized role of this compound in preclinical research is its ability to precipitate withdrawal in animal models of opioid dependence. This is a critical application for studying the neurobiology of withdrawal and for screening potential therapeutic interventions aimed at alleviating withdrawal symptoms.

In studies with morphine-dependent rats, this compound has been shown to elicit dose-dependent signs of withdrawal. nih.gov The primary measure used in these studies is often the suppression of operant behavior, as detailed in the previous section. This behavioral suppression is a sensitive index of the aversive state associated with withdrawal.

A key finding from comparative studies is that while this compound is effective at precipitating withdrawal, its potency can be significantly lower than that of naloxone, particularly in the early stages after administration. nih.gov After a single morphine pretreatment, naloxone was found to be approximately 100-fold more potent than this compound in the initial phase of withdrawal precipitation. nih.gov This potency difference was also observed after repeated morphine pretreatments. nih.gov

The time-dependent increase in the potency of this compound suggests that pharmacokinetic factors, such as its rate of penetration into the central nervous system, may play a significant role in its withdrawal-precipitating effects. nih.gov These findings highlight the importance of considering the temporal dynamics of antagonist action when using these tools to study opioid withdrawal.

Relative Potency of Naloxone to this compound in Precipitating Withdrawal

The potency ratio indicates how many times more potent naloxone is than this compound in suppressing operant responding. A higher ratio signifies a greater potency of naloxone.

| Morphine Pretreatment | Time Phase | Potency Ratio (Naloxone / this compound) |

|---|---|---|

| Single Morphine Injection | Early (5-15 min) | 103 |

| Single Morphine Injection | Late (25-35 min) | 3.3 |

| Repeat Morphine Injections | Early (5-15 min) | 140 |

| Repeat Morphine Injections | Late (25-35 min) | 4.0 |

Advanced Analytical Methodologies for 6alpha Naloxol Hydrochloride in Research Contexts

Chromatographic Techniques for Isolation and Quantification in Biological Matrices (Non-Clinical)

Chromatography is fundamental to the analysis of 6alpha-Naloxol Hydrochloride, enabling its separation from complex biological matrices and subsequent quantification. The choice of technique depends on the specific requirements of the research, such as sample volume, required sensitivity, and the nature of the matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. nih.gov It is particularly well-suited for separating polar, non-volatile compounds like 6alpha-Naloxol from biological fluids without the need for chemical derivatization. nih.gov

Research applications typically utilize reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. A rapid, sensitive, and selective method for the determination of naloxone (B1662785) and 6alpha-naloxol in African green monkey (AGM) plasma has been developed using an HPLC system. researchgate.net This method achieved effective separation on a Halo C18 analytical column (2.1 × 50 mm, 2.7 µm) with a mobile phase consisting of a methanol-water-formic acid solvent system. researchgate.net The inclusion of formic acid in the mobile phase helps to improve peak shape and ionization efficiency when the HPLC is coupled to a mass spectrometer.

Gradient elution is often employed to optimize the separation of the target analyte from endogenous matrix components and other metabolites, such as 6beta-naloxol (B163319). researchgate.net The process starts with a higher proportion of the aqueous phase, allowing for the retention of the analyte, followed by a gradual increase in the organic solvent (e.g., methanol (B129727) or acetonitrile) to elute the compound. researchgate.net Sample preparation for HPLC analysis frequently involves protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma or serum samples. researchgate.netresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase, such as Halo C18 (2.1 × 50 mm, 2.7µm) or Aquasil C18 (50 mm × 2.1 mm, 5 μm) | researchgate.netresearchgate.net |

| Mobile Phase | A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) | researchgate.netcuny.edu |

| Flow Rate | Typically in the range of 0.3 mL/min to 1.0 mL/min | researchgate.netcuny.edu |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation | researchgate.netresearchgate.net |

While HPLC is often preferred, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve as valuable alternative or complementary techniques in specific research contexts.

Gas Chromatography (GC): GC analysis of this compound is feasible, though it often requires a derivatization step to increase the volatility and thermal stability of this polar molecule. Derivatization converts the hydroxyl groups into less polar silyl (B83357) ethers, for example. The analysis is typically performed using a capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane column, which separates compounds based on their boiling points and interaction with the stationary phase. nih.gov GC offers high resolution, but the need for derivatization can add complexity to sample preparation. nist.gov

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method often used for preliminary screening or to complement other chromatographic techniques. nih.gov For this compound, a silica (B1680970) gel plate can be used as the stationary phase with a mobile phase consisting of a mixture of solvents, such as chloroform, methanol, and ammonia. After the separation, the spots are visualized, often using a visualizing reagent like Dragendorff's reagent, which reacts with the nitrogen atom in the molecule to produce a characteristic colored spot. rfppl.co.in While not as quantitative or sensitive as HPLC or GC, TLC is useful for confirming the presence of the compound and assessing sample purity in a qualitative manner. nih.gov It is particularly advantageous when dealing with samples where impurities might damage an HPLC or GC column. nih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, providing definitive structural information and highly sensitive quantification. It is almost always coupled with a chromatographic separation technique.

The combination of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of the analyte at very low concentrations. sciex.com

In a typical LC-MS/MS method, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for this class of compounds. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the molecular ion of 6alpha-Naloxol) is selected and fragmented, and then a specific product ion is monitored. researchgate.net For 6alpha-Naloxol, the molecular ion transition from a precursor ion of m/z 330.0 to a product ion of m/z 185.0 is monitored for quantification. researchgate.net This specific transition allows the instrument to distinguish 6alpha-Naloxol from its parent compound, naloxone (m/z 328.0/212.0), and other structurally similar molecules. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Mass Spectrometer | Triple quadrupole tandem mass spectrometer | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | researchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor Ion (m/z) | 330.0 | researchgate.net |

| Product Ion (m/z) | 185.0 | researchgate.net |

GC-MS is another powerful technique for the identification and quantification of this compound, particularly after derivatization. cerilliant.com The gas chromatograph separates the derivatized analyte, which then enters the mass spectrometer. nih.gov Electron ionization (EI) at a standard energy of 70 eV is typically used, which generates a reproducible fragmentation pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be compared to a library of known spectra for confident identification. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, increasing sensitivity and reducing matrix interference. nih.gov

Spectroscopic and Spectrometric Characterization for Research Purity and Identity

For the unequivocal identification and purity assessment of a this compound reference standard or a newly synthesized batch, various spectroscopic techniques are employed. These methods provide detailed information about the molecule's structure and composition. The compound's molecular formula is C19H24ClNO4 and it has a molecular weight of 365.85. scbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum provides similar information for the carbon atoms. nih.gov For a complex structure like 6alpha-Naloxol, high-frequency NMR (e.g., 500 MHz or higher) is often necessary to resolve all the signals. semanticscholar.org The chemical shifts, coupling constants, and integrations of the signals in the spectra allow for the complete assignment of the molecule's complex polycyclic structure and confirm its stereochemistry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. unodc.org The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks would include a broad band for the O-H (hydroxyl) stretching, C-H stretching for the alkyl and alkene groups, C-O stretching for the ether and alcohol functionalities, and N-H stretching associated with the protonated amine hydrochloride. researchgate.net The spectrum can be recorded on a solid sample (as a mineral oil mull or KBr pellet) and serves as a valuable tool for identity confirmation. unodc.org

Future Directions and Emerging Research Avenues for 6alpha Naloxol Hydrochloride

Exploration of Novel Receptor Interaction Modalities

6alpha-Naloxol hydrochloride, a metabolite of the widely known opioid antagonist naloxone (B1662785), is primarily characterized as a neutral antagonist at the µ-opioid receptor (MOR). Unlike inverse agonists such as naloxone, which can suppress basal receptor signaling, 6alpha-naloxol blocks agonist activity without altering the receptor's constitutive activity. nih.govmdpi.com This distinction in its receptor interaction profile opens up novel avenues for research. Future exploration is likely to focus on a more detailed characterization of its binding kinetics and its interactions with different conformational states of the opioid receptor.

Research has indicated that the relative potency of 6alpha-naloxol compared to naloxone can vary depending on the physiological context, such as prior exposure to opioid agonists. nih.gov This suggests that the interaction of 6alpha-naloxol with the µ-opioid receptor is more nuanced than simple competitive antagonism. Future studies may employ advanced biophysical techniques, such as fluorescence resonance energy transfer (FRET) and single-molecule imaging, to investigate the specific conformational changes induced by 6alpha-naloxol binding and how these differ from those induced by inverse agonists.

Furthermore, the concept of biased agonism, where a ligand can preferentially activate certain downstream signaling pathways over others, is a rapidly evolving area in G protein-coupled receptor (GPCR) pharmacology. While 6alpha-naloxol is classified as a neutral antagonist, its potential to act as a biased antagonist has not been extensively explored. Future research could investigate whether 6alpha-naloxol exhibits any bias in its antagonism of different signaling pathways initiated by various opioid agonists. This could reveal a more sophisticated mechanism of action and suggest new therapeutic possibilities for neutral antagonists. nih.gov

Interactive Data Table: Comparative Potency of Naloxone and 6alpha-Naloxol

| Condition | Antagonist | Potency Ratio (Naloxone vs. 6alpha-Naloxol) |

| Morphine-Naïve | - | 5-fold more potent |

| Single Morphine Pretreatment | - | 65-fold more potent |

| Repeat Morphine Pretreatment | - | 65-fold more potent |

Data derived from in vivo studies comparing the ability of naloxone and 6alpha-naloxol to precipitate opioid withdrawal. A higher potency ratio indicates a greater potency of naloxone relative to 6alpha-naloxol. nih.gov

Development of Advanced Pharmacological Probes Based on 6alpha-Naloxol Scaffold

The unique profile of 6alpha-naloxol as a neutral antagonist makes its scaffold an attractive starting point for the development of advanced pharmacological probes. Such probes are essential tools for dissecting the complex pharmacology of the opioid system. nih.gov The development of radiolabeled or fluorescently tagged derivatives of 6alpha-naloxol could provide invaluable tools for in vitro and in vivo studies.

A radiolabeled version of 6alpha-naloxol, for instance, could be used in receptor binding assays to quantify the density of µ-opioid receptors in different brain regions or to study the binding of other unlabeled ligands through competition assays. A fluorescently labeled 6alpha-naloxol derivative could be employed in cellular imaging studies to visualize the trafficking and localization of µ-opioid receptors in real-time.

Moreover, the development of photoaffinity probes based on the 6alpha-naloxol scaffold could allow for the irreversible labeling of the µ-opioid receptor. These probes typically contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the receptor. This technique can be used to identify the specific amino acid residues that constitute the binding pocket for neutral antagonists, providing crucial insights into the molecular basis of its action. The synthesis of such probes would build upon existing knowledge of the structure-activity relationships of naloxone and its derivatives. nih.gov

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

A comprehensive understanding of the in vivo effects of this compound requires an integrated approach that goes beyond simple receptor-ligand interactions. Systems biology, which combines experimental data with computational modeling, offers a powerful framework for elucidating the complex network of interactions that underlie the pharmacological effects of a drug. mdpi.com

By integrating data from genomics, proteomics, and metabolomics studies, researchers can construct detailed models of the signaling pathways affected by 6alpha-naloxol. For example, a systems biology approach could be used to investigate how the neutral antagonism of µ-opioid receptors by 6alpha-naloxol alters gene expression profiles in different neuronal populations compared to the effects of an inverse agonist like naloxone. This could reveal novel downstream targets and pathways that contribute to the differential in vivo effects of these two antagonists.

Furthermore, quantitative systems pharmacology (QSP) models can be developed to simulate the pharmacokinetics and pharmacodynamics of 6alpha-naloxol in different physiological and pathological conditions. mdpi.com These models can incorporate data on drug absorption, distribution, metabolism, and excretion, as well as its interaction with the µ-opioid receptor and downstream signaling pathways. QSP models could be used to predict the optimal dosing regimens for 6alpha-naloxol in different research contexts and to explore the potential impact of genetic variations in opioid receptors or metabolizing enzymes on its efficacy.

Potential for Derivatization in Neuropharmacology Research Tool Development

The chemical scaffold of 6alpha-naloxol presents numerous opportunities for derivatization to create novel research tools for neuropharmacology. Chemical modification of the core structure could be used to enhance its properties, such as selectivity for the µ-opioid receptor over other opioid receptor subtypes, or to introduce new functionalities.

One promising area for derivatization is the development of peripherally restricted neutral antagonists. By adding a charged group or increasing the polarity of the molecule, it is possible to limit its ability to cross the blood-brain barrier. A peripherally restricted version of 6alpha-naloxol could be a valuable tool for studying the role of peripheral µ-opioid receptors in various physiological processes, such as gastrointestinal motility and inflammation, without the confounding effects of central receptor blockade.

Another avenue for derivatization is the creation of "caged" compounds. In a caged compound, the active molecule is rendered inactive by a photolabile protecting group. The active compound can then be released at a specific time and location by a flash of light. A caged version of 6alpha-naloxol would allow for precise spatiotemporal control of µ-opioid receptor antagonism in in vitro and in vivo experiments, enabling a more detailed investigation of the role of these receptors in neural circuit function. The synthesis of such derivatives could be guided by the extensive literature on the chemical modification of naloxone and related morphinans. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 6α-Naloxol Hydrochloride in laboratory settings?

- Methodological Answer :

- Hazard Identification : Classified under GHS09 for environmental toxicity (H400: very toxic to aquatic life; H410: long-term aquatic toxicity) .

- Protective Measures :

- Use impermeable gloves, though specific material recommendations are unavailable due to lack of testing .

- Avoid contamination with incompatible substances (e.g., alkaline pH solutions, bisulfites) to prevent uncharacterized hazards .

- Storage : Protect from light and store below 25°C to maintain stability .

Q. How can researchers validate the purity of 6α-Naloxol Hydrochloride in experimental batches?

- Methodological Answer :

- HPLC Analysis : Adapt methods used for structurally similar compounds (e.g., clonidine hydrochloride):

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm).

- Mobile Phase : 0.03 mol·L⁻¹ potassium dihydrogen phosphate-methanol (70:30).

- Detection : UV at 207 nm.

- Validation : Ensure linearity (e.g., 1.09–10.90 μg·mL⁻¹; r = 0.9999) and recovery rates (99.67–100.1% with RSD <1.3%) .

Advanced Research Questions

Q. How should experimental designs address the environmental toxicity of 6α-Naloxol Hydrochloride?

- Methodological Answer :

- Risk Mitigation :

- Use containment systems to prevent aquatic exposure (H410 hazard).

- Quantify biodegradation kinetics using OECD 301/302 guidelines.

- Analytical Monitoring : Employ LC-MS/MS to detect trace residues in wastewater .

Q. What strategies resolve contradictions in pharmacokinetic data for 6α-Naloxol Hydrochloride across studies?

- Methodological Answer :

- Data Harmonization :

Compare methodologies (e.g., dosing routes, animal models).

Validate assays using standardized reference materials (e.g., USP/Ph Eur guidelines) .

- Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and relevance .

Q. How can researchers optimize formulation stability for in vivo studies of 6α-Naloxol Hydrochloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.